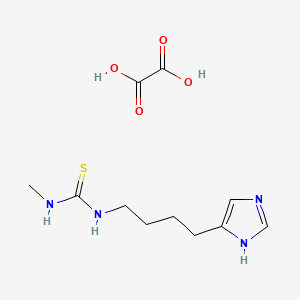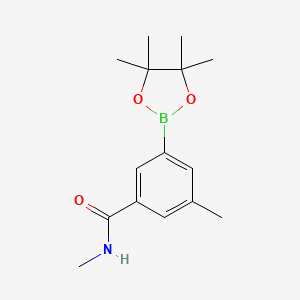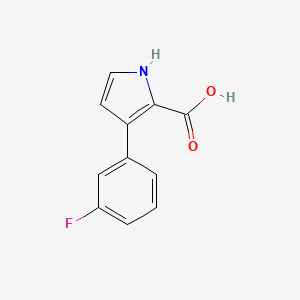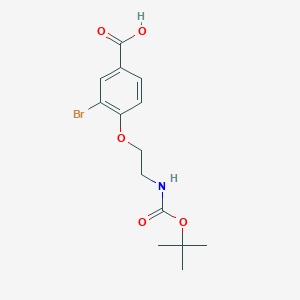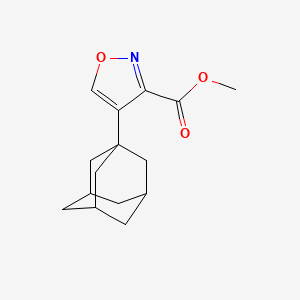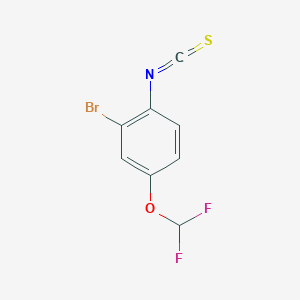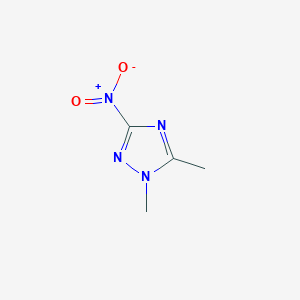
3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole: (MFCD32876553) is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a nitrophenyl group. It is commonly used as a building block in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with substituted acetophenones, followed by nitration and amination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Amino-5-(2-methyl-3-aminophenyl)pyrazole .
Aplicaciones Científicas De Investigación
3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Amino-5-(2-methylphenyl)pyrazole
- 3-Amino-5-(3-nitrophenyl)pyrazole
- 3-Amino-5-(2-methyl-4-nitrophenyl)pyrazole
Comparison: Compared to these similar compounds, 3-Amino-5-(2-methyl-3-nitrophenyl)pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5-(2-methyl-3-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-7(8-5-10(11)13-12-8)3-2-4-9(6)14(15)16/h2-5H,1H3,(H3,11,12,13) |
Clave InChI |
VWAAXHLVBQHNTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
